molecular formula C20H25NO B14023723 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde

2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde

Cat. No.: B14023723
M. Wt: 295.4 g/mol
InChI Key: YKVAAQQFFKJVOQ-CJCPEHGCSA-N
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Description

2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is an organic compound with the molecular formula C20H25NO It is characterized by its complex structure, which includes a dimethylamino group, a styryl group, and a cyclohexenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to form the styryl intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.

    5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure.

    Styryl Compounds: Includes other compounds with the styryl group.

Uniqueness

2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is unique due to its combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde

InChI

InChI=1S/C20H25NO/c1-20(2)14-17(13-18(15-20)11-12-22)6-5-16-7-9-19(10-8-16)21(3)4/h5-13H,14-15H2,1-4H3/b6-5+,18-11-

InChI Key

YKVAAQQFFKJVOQ-CJCPEHGCSA-N

Isomeric SMILES

CC1(CC(=C/C(=C/C=O)/C1)/C=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1(CC(=CC(=CC=O)C1)C=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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